SGI-1027 is a quinoline-based small molecule that acts as a potent inhibitor of DNA methyltransferases (DNMTs). [ [] ] It is classified as a non-nucleoside DNMT inhibitor, distinguishing it from nucleoside inhibitors like 5-azacytidine (Vidaza) and decitabine. [ [] ] Unlike nucleoside inhibitors, which incorporate into DNA, SGI-1027 directly inhibits DNMT activity. [ [] ] This direct inhibition makes it a valuable tool for studying DNA methylation and its role in various cellular processes, including gene expression and disease development. [ [] ]
SGI-1027 is classified as a non-nucleoside DNA methyltransferase inhibitor. It specifically targets mammalian DNA methyltransferases, including DNMT1, DNMT3A, and DNMT3B, as well as the bacterial enzyme M.SssI. The compound is noted for its potential therapeutic applications in cancer treatment due to its ability to reverse aberrant DNA methylation patterns associated with tumorigenesis .
The final product is characterized as an amorphous yellow solid with a melting point exceeding 280°C and a purity of 99.4%, confirmed by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
SGI-1027's molecular structure can be described by its chemical formula and molecular weight of 373.84 g/mol. The compound features a quinoline ring system linked to a pyrimidine moiety through an amide bond. Its structural integrity has been validated through mass spectrometry and various nuclear magnetic resonance techniques .
SGI-1027 primarily acts as an inhibitor in reactions involving DNA methyltransferases. It competes with S-adenosylmethionine (AdoMet), the natural methyl donor in these enzymatic reactions. This competitive inhibition results in a significant decrease in the activity of DNMTs, evidenced by IC50 values ranging from 6 to 12.5 µM for various mammalian DNMTs .
The mechanism of action for SGI-1027 involves its interaction with both DNA substrates and the cofactor binding site of DNA methyltransferases:
SGI-1027 exhibits several notable physical and chemical properties:
SGI-1027 has significant implications in scientific research and potential therapeutic applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: